molecular formula C23H19FN6O3 B2509421 4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 1105201-59-9

4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No.: B2509421
CAS No.: 1105201-59-9
M. Wt: 446.442
InChI Key: YBKCEWAELAHINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H19FN6O3 and its molecular weight is 446.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regio-orientation in Synthesis : A study by Elkholy, Al-Qalaf, and Elnagdi (2008) explored the synthesis of pyrazolo[3,4-d]pyridazines, highlighting the regio-orientation in the condensation of aminopyrazoles with 1,3-difunctional reagents. This research is relevant for understanding the synthesis pathways of complex compounds like 4-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide (Elkholy, Al-Qalaf, & Elnagdi, 2008).

  • Synthesis of Related Heterocycles : Bondock, Rabie, Etman, and Fadda (2008) conducted research on the synthesis of new heterocycles, including pyrazolo[3,4-d]pyridazines, which are structurally similar to the compound . This study provides insights into the chemical reactions and synthesis of related compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Biochemical Activities and Applications

  • Antiviral Drug Discovery : De Clercq (2009) reviewed antiviral drug discovery, including the study of pyrazolo[3,4-d]pyridazines, which are related to the compound . This research highlights the potential application of such compounds in developing antiviral drugs (De Clercq, 2009).

  • Anti-inflammatory Activity : Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound structurally related to the query compound, showed significant anti-inflammatory activity. This suggests potential biomedical applications for similar compounds (Sunder & Maleraju, 2013).

Further Research and Potential Applications

  • Antimicrobial Agents : Research into the synthesis of new heterocycles incorporating pyrazolo[3,4-d]pyridazine moieties, as conducted by Gouda et al. (2010), provides a basis for exploring the antimicrobial potential of compounds like this compound (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Properties

IUPAC Name

4-[[2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c24-15-5-9-17(10-6-15)30-21-18(11-26-30)20(13-1-2-13)28-29(23(21)33)12-19(31)27-16-7-3-14(4-8-16)22(25)32/h3-11,13H,1-2,12H2,(H2,25,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKCEWAELAHINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.